Chlordimeform-d6
Description
Properties
Molecular Formula |
C₁₀H₇D₆ClN₂ |
|---|---|
Molecular Weight |
202.71 |
Synonyms |
1-(2-Methyl-4-chlorophenyl)-3,3-dimethylformamidine-d6; Acaron-d6; C 8514-d6; CDM-d6; CDM (acaricide)-d6; CIBA 8514-d6; Chlorophenamidin-d6; Chlorophenamidine-d6; Chlorphenamidine-d6; Fundal-d6; Fundal 500-d6; Galecron-d6; N,N-Dimethyl-N’-(2-methyl-4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Chlordimeform Chlordimeform D6
Approaches to Deuterium (B1214612) Incorporation in Chlordimeform (B52258) Synthesis for Research
The most plausible and efficient method for the synthesis of Chlordimeform-d6, which is N'-(4-chloro-o-tolyl)-N,N-di(trideuteriomethyl)formamidine, involves the use of a deuterated formylating agent. The core structure of Chlordimeform consists of a 4-chloro-o-toluidine moiety linked to a dimethylformamidine group. Therefore, the introduction of deuterium is logically targeted at the six hydrogen atoms of the two methyl groups on the formamidine (B1211174) nitrogen.
A common and well-established method for the formylation of amines is the Vilsmeier-Haack reaction. semanticscholar.orgwikipedia.orgscirp.orgresearchgate.netgoogle.com This reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. semanticscholar.orgwikipedia.orgscirp.orgresearchgate.netgoogle.com For the synthesis of this compound, the key would be the utilization of fully deuterated DMF, specifically N,N-di(trideuteriomethyl)formamide (DMF-d7).
The proposed synthetic scheme is as follows:
Formation of the Deuterated Vilsmeier Reagent: DMF-d7 is reacted with a chlorinating agent, such as phosphorus oxychloride, to form the deuterated Vilsmeier reagent, [(CD₃)₂N=CHCl]⁺PO₂Cl₂⁻.
Reaction with 4-chloro-o-toluidine: The deuterated Vilsmeier reagent is then reacted with 4-chloro-o-toluidine. The aromatic amine acts as a nucleophile, attacking the electrophilic carbon of the iminium cation.
Hydrolysis: Subsequent workup, typically involving hydrolysis, yields the final product, this compound.
An alternative approach involves the use of deuterated N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govscirp.orgresearchgate.net The reaction of an amine with DMF-DMA is a known method for the synthesis of formamidines. researchgate.net In this case, N,N-di(trideuteriomethyl)formamide dimethyl acetal (DMF-DMA-d6) would be reacted with 4-chloro-o-toluidine to yield this compound. This method can sometimes offer milder reaction conditions compared to the Vilsmeier-Haack reaction.
| Reagent | Role in Synthesis |
| 4-chloro-o-toluidine | Starting material providing the substituted aromatic ring. |
| N,N-di(trideuteriomethyl)formamide (DMF-d7) | Source of the deuterated dimethylformamidine group. |
| Phosphorus oxychloride (POCl₃) or Oxalyl chloride | Activating agent for the formation of the Vilsmeier reagent. |
| N,N-di(trideuteriomethyl)formamide dimethyl acetal (DMF-DMA-d6) | Alternative deuterated formylating agent. |
Isotopic Purity Assessment and Structural Elucidation for Labeled Chlordimeform
Following the synthesis of this compound, it is crucial to determine its isotopic purity and confirm its chemical structure. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful tools for assessing isotopic enrichment. nih.govrsc.orgnih.govlcms.czmdpi.com For this compound, the molecular ion peak in the mass spectrum would be expected to be 6 atomic mass units (amu) higher than that of the unlabeled Chlordimeform. By comparing the intensity of the peak corresponding to this compound with any residual peak for the unlabeled compound, the isotopic purity can be accurately calculated.
Expected Mass Spectral Data:
| Compound | Molecular Formula | Expected Molecular Ion (M+) |
| Chlordimeform | C₁₀H₁₃ClN₂ | 196.08 |
| This compound | C₁₀H₇D₆ClN₂ | 202.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and for verifying the location of the deuterium labels. illinois.eduosu.edupitt.eduucla.edu In the ¹H NMR spectrum of this compound, the signal corresponding to the N,N-dimethyl protons, which would be present in the spectrum of unlabeled Chlordimeform, should be absent or significantly diminished. The remaining signals for the aromatic and methyl protons on the tolyl group should be consistent with the expected structure.
In the ¹³C NMR spectrum, the carbons of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1), and their chemical shift will be slightly different from the corresponding carbons in the unlabeled compound.
Preparation of this compound Derivatives for Specific Research Applications
The preparation of derivatives of this compound can be valuable for a variety of research purposes, including the study of its metabolism and the development of more specific analytical methods. While there is limited specific information on the derivatization of this compound, general synthetic strategies for modifying formamidine pesticides can be applied. nih.govosu.eduscispace.comresearchgate.netnih.govmdpi.commdpi.comfrontiersin.org
Potential derivatization strategies could involve:
Modification of the Aromatic Ring: Introducing or altering substituents on the 4-chloro-o-tolyl ring could be achieved through standard aromatic substitution reactions. This could be used to investigate how changes in the electronic and steric properties of the molecule affect its biological activity and metabolic fate.
N-Dealkylation and Re-alkylation: The N,N-dimethylamino group is a potential site for metabolic transformation. nih.gov Synthetic routes could be developed to prepare mono-methylated or other N-alkylated derivatives of this compound to serve as standards for identifying metabolites.
Formation of Analogs: The synthesis of structural analogs, where the formamidine linkage is replaced or modified, could provide insights into the structure-activity relationships of this class of pesticides. nih.govmdpi.commdpi.comfrontiersin.org
The availability of this compound as a starting material would facilitate the synthesis of these deuterated derivatives, which would be invaluable for detailed metabolic and environmental studies.
Advanced Analytical Chemistry Utilizing Chlordimeform D6 As a Research Standard
Mass Spectrometry-Based Quantification Techniques Employing Chlordimeform-d6
Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the detection and quantification of chlordimeform (B52258). The use of this compound as an internal standard is integral to many of these methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development with this compound Internal Standards
LC-MS/MS is a highly sensitive and selective technique for analyzing compounds in various matrices. eag.com In the analysis of chlordimeform and its metabolites, a deuterated internal standard like this compound is often employed. researchgate.netresearchgate.net The methodology involves separating the target analytes from the sample matrix using liquid chromatography, followed by detection with tandem mass spectrometry. ca.gov The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net The use of an isotopically labeled internal standard helps to correct for analyte losses during sample preparation and for matrix effects during electrospray ionization. uniovi.es
A typical LC-MS/MS method for chlordimeform might involve:
Sample Preparation: Extraction of chlordimeform and its metabolites from the sample matrix (e.g., honey, milk, urine) using techniques like solid-phase extraction (SPE) or a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method. researchgate.netnih.govnih.gov
Chromatographic Separation: Utilizing a C18 reversed-phase column with a gradient elution of mobile phases like acetonitrile (B52724) and water with formic acid. uniovi.esnih.gov
Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive ion mode and monitoring specific precursor-to-product ion transitions for both chlordimeform and this compound. researchgate.netnih.gov
The following table outlines typical parameters for an LC-MS/MS method:
| Parameter | Value/Description |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1x100mm, 2.7µm) lcms.cz |
| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |
| Mobile Phase B | Methanol or Acetonitrile uniovi.eslcms.cz |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |
| Analysis Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Internal Standard | This compound pharmaffiliates.com |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications Using this compound as an Internal Standard
GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile compounds like chlordimeform. uantwerpen.be A method for determining chlordimeform and its metabolite, 4-chloro-2-methylaniline (B164923), in milk has been developed using GC-MS/MS with a matrix-matched isotope internal standard. nih.gov This approach involves extraction with acetonitrile and cleanup using the QuEChERS method. nih.gov The separation is performed on a suitable capillary column, and detection is carried out in the selected reaction monitoring (SRM) mode. nih.gov The use of a deuterated internal standard like this compound is crucial for accurate quantification, compensating for variations in injection volume and potential matrix effects. monadlabtech.com
Key aspects of a GC-MS/MS method include:
Sample Preparation: Extraction using acetonitrile followed by a QuEChERS cleanup. nih.gov
Chromatographic Separation: Utilizing a capillary column such as a DB-17 MS. nih.gov
Mass Spectrometric Detection: Operating in selected reaction monitoring (SRM) mode with an isotope internal standard for quantification. nih.gov
The table below summarizes typical GC-MS/MS parameters.
| Parameter | Value/Description |
| Chromatography | |
| Column | DB-17 MS or similar nih.gov |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Analysis Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Internal Standard | This compound or other suitable labeled analog nih.gov |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Chlordimeform
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving highly accurate and precise quantification of chemical compounds. epa.govepa.gov This technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. osti.gov After allowing the labeled standard to equilibrate with the unlabeled analyte in the sample, the mixture is analyzed by mass spectrometry. epa.gov The concentration of the analyte is then calculated from the measured isotope ratio of the labeled to unlabeled compound. osti.gov
A key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte from the sample matrix, as the ratio of the two isotopes remains constant throughout the extraction and analysis process. epa.govosti.gov This makes IDMS a powerful tool for obtaining reference values and for validating other analytical methods. nih.gov The use of isotopically labeled standards, such as those labeled with deuterium (B1214612), is common in IDMS. nih.gov
Compound-Specific Isotope Analysis (CSIA) for Chlordimeform and its Metabolites
Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound. microbe.comenviro.wiki This method can provide valuable information about the origin and transformation pathways of contaminants in the environment. microbe.comtersusenv.com As a compound undergoes degradation, the isotopic ratio of the remaining parent compound can change in a predictable way, a phenomenon known as isotopic fractionation. microbe.com
By analyzing the isotopic signature of chlordimeform and its metabolites, researchers can potentially:
Differentiate between different sources of contamination. tersusenv.com
Track the degradation of chlordimeform in the environment. microbe.com
Elucidate the mechanisms of its breakdown. enviro.wiki
CSIA typically involves separating the compound of interest using gas or liquid chromatography and then introducing it into an isotope ratio mass spectrometer (IRMS) to measure the precise isotope ratios. siremlab.com
Chromatographic Separation Techniques for Deuterated and Protium Analogs of Chlordimeform
While deuterated and non-deuterated (protium) analogs of a compound are chemically very similar, they can sometimes be separated chromatographically. chromforum.org This separation is due to the "isotope effect," where the difference in mass between hydrogen and deuterium can lead to slight differences in physical properties, such as bond strength and polarity. nih.gov
In reversed-phase liquid chromatography, the deuterated compound is often less retained and elutes slightly earlier than its non-deuterated counterpart. nih.gov This is attributed to the C-D bond having a lower vibrational frequency and a smaller van der Waals radius compared to the C-H bond, resulting in weaker interactions with the stationary phase. nih.gov While this separation is often minimal, it can be significant enough to be observed. chromforum.org In some cases, this slight separation can pose a challenge for methods that rely on the co-elution of the analyte and its deuterated internal standard to perfectly compensate for matrix effects. nih.gov
Conversely, in some gas chromatography applications, the deuterated analog may elute slightly later than the non-deuterated compound. chromforum.org The extent of separation depends on the specific compound, the number of deuterium atoms, and the chromatographic conditions. nih.gov
Application of Chlordimeform D6 in Environmental Fate Research
Elucidation of Chlordimeform (B52258) Degradation Pathways in Environmental Compartments
Chlordimeform-d6 is instrumental in elucidating the complex degradation pathways of chlordimeform in different environmental compartments. By introducing a known amount of the labeled compound, researchers can track its transformation over time and identify the resulting metabolites with high confidence.
Aerobic and Anaerobic Transformation Studies in Soil Matrices
The degradation of chlordimeform in soil is a critical process influencing its environmental persistence. Studies have shown that microbial action is a primary driver of its dissipation in soil. inchem.org this compound can be used to investigate its breakdown under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions, chlordimeform is biodegraded by various soil microorganisms. inchem.org Research has identified bacteria such as Bacillus sp., Acinetobacter sp., and Rhodococcus rhodochrous as capable of degrading chlordimeform. researchgate.net The principal metabolites formed during this process are N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine. inchem.org The half-life of chlordimeform in soil is estimated to be between 20 and 40 days, following first-order kinetics. inchem.org
In anaerobic environments, the biodegradation of chlordimeform is significantly slower. fao.orgfao.org This suggests that in waterlogged soils or deeper soil layers with limited oxygen, the persistence of chlordimeform may be prolonged. The use of this compound allows for precise measurement of these differing degradation rates and the identification of metabolites specific to anaerobic pathways.
Table 1: Key Factors in Chlordimeform Soil Degradation
| Factor | Description | Reference |
| Primary Dissipation Mechanism | Microbial action | inchem.org |
| Aerobic Half-Life | 20-40 days | inchem.org |
| Anaerobic Degradation | Slow | fao.orgfao.org |
| Principal Metabolites | N-formyl-4-chloro-o-toluidine, 4-chloro-o-toluidine | inchem.org |
Hydrolytic Stability Investigations of Chlordimeform using Labeled Tracers
The hydrolytic stability of chlordimeform is highly dependent on pH. inchem.org It is stable under acidic conditions but undergoes rapid hydrolysis in neutral and alkaline environments. inchem.orgresearchgate.net this compound is an invaluable tool for studying this process, as it allows for the precise tracking of the parent compound's disappearance and the appearance of hydrolysis products in aqueous solutions of varying pH.
Photolytic Degradation Pathway Analysis of Chlordimeform in Aqueous Systems
Sunlight can also play a role in the breakdown of chlordimeform in aquatic environments. Photolysis, or the degradation of a compound by light, can be a significant transformation pathway for pesticides in surface waters. fao.org Studies on the photochemistry of chlordimeform in water have been conducted to understand its fate when exposed to sunlight. inchem.org
Tracing Environmental Transport and Distribution of Chlordimeform and its Metabolites
Understanding the movement and distribution of chlordimeform and its metabolites in the environment is essential for assessing potential exposure risks. This compound, as a tracer, facilitates the tracking of the pesticide's journey through different environmental compartments, including soil, water, and air.
Chlordimeform has a moderate potential for mobility in soil. fao.orgfao.org While it is water-soluble, its tendency to adsorb to clay minerals and soil organic matter can limit its leaching into groundwater. inchem.org However, residues may still be transported from treated areas via runoff. pic.int Following application to paddy fields, for instance, residues have been detected in the top layers of soil. inchem.org
The metabolites of chlordimeform, such as N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine, can also be transported in the environment. inchem.org The use of this compound allows for the simultaneous tracking of both the parent compound and its labeled metabolites, providing a comprehensive picture of their distribution.
Research on Persistence Mechanisms of Chlordimeform in Environmental Systems
The persistence of a pesticide is a key factor in its potential for long-term environmental impact. Chlordimeform is considered to be non-persistent in the environment. inchem.org Its dissipation is primarily driven by a combination of microbial degradation and chemical hydrolysis. inchem.org
Studies have shown that chlordimeform and its metabolites dissipate in soil with a half-life of 20-40 days. inchem.org While the residue of chlordimeform decreases rapidly after application, a small percentage can remain detectable for an extended period. fao.org Factors that can influence its persistence include soil type, pH, moisture content, temperature, and the presence of microbial populations. fao.orgrjpn.org this compound is a valuable tool in studies aiming to quantify the influence of these different factors on the persistence of the pesticide.
Methodologies for Assessing Chlordimeform Bioavailability and Mobility in Diverse Environmental Media
The bioavailability of a pesticide refers to the fraction of the total amount present in the environment that is available for uptake by living organisms. Assessing the bioavailability and mobility of chlordimeform is crucial for understanding its potential to enter the food chain and impact non-target organisms.
The mobility of chlordimeform in soil is influenced by its adsorption to soil particles. inchem.org The soil-water partition coefficient (Koc) is a measure of this tendency, and for chlordimeform, it suggests moderate mobility. fao.orgfao.org This means that while it can move with water, a significant portion is likely to remain bound to the soil.
Analytical methods utilizing this compound as an internal standard can provide highly accurate and reliable measurements of chlordimeform concentrations in various environmental samples, such as soil, water, and biological tissues. researchgate.net This is essential for accurately assessing its bioavailability and mobility in different environmental media.
Utilization of Chlordimeform D6 in Metabolic Pathway Elucidation
Investigation of Biotransformation Processes of Chlordimeform (B52258) in Model Organisms
The use of model organisms is fundamental to understanding the metabolic fate of xenobiotics like chlordimeform. Chlordimeform-d6, in conjunction with radio-labeling techniques, facilitates detailed investigations into how different organisms process this compound.
Studies on the metabolic fate of chlordimeform in plants are crucial for assessing potential residues in crops. fao.org When applied to plants, chlordimeform undergoes several metabolic transformations. In cotton plants, for instance, chlordimeform is metabolized into several key products. oup.comoup.com The primary metabolic pathway involves sequential N-demethylation and hydrolysis. inchem.org
Initial N-demethylation leads to the formation of N'-(4-chloro-o-tolyl)-N-methylformamidine (demethyl-chlordimeform). oup.cominchem.org Subsequent hydrolysis of both chlordimeform and demethyl-chlordimeform results in the formation of N-formyl-4-chloro-o-toluidine and ultimately 4-chloro-o-toluidine. inchem.orginchem.org Studies have shown that the parent compound, chlordimeform, can persist for a significant time, but its metabolites, particularly the N-demethyl derivative, can also be major components of the residue over time. oup.cominchem.org The use of labeled compounds like this compound allows for the precise tracking of these transformations within plant tissues.
Table 1: Major Metabolites of Chlordimeform Identified in Cotton Plants
| Compound Name | Role in Metabolic Pathway |
| N'-(4-chloro-o-tolyl)-N-methylformamidine | Primary N-demethylation product oup.cominchem.org |
| N-formyl-4-chloro-o-toluidine | Hydrolysis product inchem.orginchem.org |
| 4-chloro-o-toluidine | Final non-polar product from hydrolysis inchem.org |
Stable Isotope Probing (SIP) is a powerful technique used to trace the metabolic activity of microorganisms in complex environmental samples. researchgate.netmdpi.com By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, researchers can identify the microorganisms that actively consume the substrate by analyzing the isotopic enrichment of their biomass, particularly their DNA, RNA, or proteins. researchgate.netnih.gov This method is invaluable for linking microbial identity to metabolic function without the need for cultivation. mdpi.comnih.gov
In the context of chlordimeform, SIP with this compound can be employed to identify the specific microbial communities responsible for its degradation in soil and aquatic environments. While direct studies using this compound with SIP are not extensively documented in the provided results, the principles of SIP are well-established for other pollutants. nih.govnih.gov For instance, studies on other pesticides have shown that biotransformation by soil microbes can lead to the formation of metabolites that are sometimes more toxic than the parent compound, a process known as bioactivation. researchgate.net Research on various microbes has demonstrated that the primary degradation pathway for chlordimeform often involves hydrolysis to N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine. inchem.org
In vitro metabolic studies, often utilizing liver microsomes or other tissue fractions, provide a controlled environment to investigate the enzymatic processes involved in xenobiotic metabolism. epa.gov These studies have been crucial in understanding the biotransformation of chlordimeform. Research has shown that mammalian liver microsomes rapidly metabolize chlordimeform, primarily through N-demethylation. epa.govresearchgate.net This process is dependent on mixed-function oxidase (MFO) systems. epa.gov
The initial N-demethylation produces N-demethyl chlordimeform (DCDM), which can be further demethylated to N,N-didemethyl chlordimeform (DDCDM). epa.gov Both of these metabolites have been found to be more acutely toxic than the parent compound, chlordimeform. epa.gov In vitro systems have also demonstrated the hydrolysis of chlordimeform to N-formyl-4-chloro-o-toluidine. researchgate.net The use of isotopically labeled substrates like this compound in these assays allows for precise quantification of the rates of formation of these various metabolites. mdpi.com
Identification and Characterization of Deuterium-Labeled Chlordimeform Metabolites in Biological Matrices
The identification and characterization of metabolites in complex biological matrices such as urine, blood, and tissue is a significant analytical challenge. The use of deuterium-labeled standards like this compound is essential for developing robust analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are commonly employed for this purpose. nih.govnih.gov
In human urine, for example, methods have been developed to simultaneously determine chlordimeform and its major metabolites. researchgate.net The presence of deuterium (B1214612) in this compound creates a distinct mass shift in the mass spectrometer, allowing it to be used as an internal standard for accurate quantification of the unlabeled chlordimeform and its metabolites. nih.gov This approach helps to correct for matrix effects and variations in extraction recovery, leading to more reliable and accurate results. nih.gov The major metabolites identified in mammalian systems include demethyl-chlordimeform, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine. nih.gov
Quantitative Analysis of Chlordimeform Metabolite Ratios in Biological Samples using this compound
Quantitative analysis of metabolite ratios provides valuable insights into the dynamics of metabolic pathways and the extent of exposure to a parent compound. This compound is an ideal internal standard for such analyses. By spiking a known amount of this compound into a biological sample, the concentrations of the native chlordimeform and its various metabolites can be accurately determined relative to the labeled standard.
This approach has been successfully applied to determine chlordimeform and its metabolite, 4-chloro-o-toluidine, in various honey samples using LC-MS/MS. nih.gov Similarly, GC-MS/MS methods have been developed for the quantification of chlordimeform and 4-chloro-2-methylaniline (B164923) in milk. nih.gov The use of a matrix-matched isotope internal standard method, for which this compound is perfectly suited, ensures high accuracy and sensitivity. nih.gov These quantitative data are critical for risk assessment, as the relative proportions of different metabolites can indicate the activity of specific metabolic pathways and potential toxicological implications. For instance, a higher ratio of the more toxic N-demethylated metabolites could suggest a greater health risk. epa.gov
Mechanistic Biochemical and Chemical Research Employing Chlordimeform D6
Probing Reaction Mechanisms of Chlordimeform (B52258) Degradation and Transformation
The degradation of chlordimeform in various environments is a complex process involving multiple transformation pathways, including oxidation and hydrolysis. iastate.edu The use of chlordimeform-d6 is instrumental in deciphering these mechanisms.
Oxidative pathways are particularly significant for their impact on the bioactivity and environmental mobility of the chemical. iastate.edu One key oxidative transformation is N-demethylation, an important activation step for chlordimeform. iastate.edu Isotope labeling with this compound allows researchers to track the fate of the methyl groups and determine the specific sites of enzymatic attack. Physical and chemical oxidation, often enhanced by light or heat, as well as biological oxidations mediated by enzymes, contribute to the degradation of chlordimeform. iastate.edu
Hydrolysis is another primary degradation route for many pesticides, including chlordimeform. iastate.edu This process leads to the formation of N-formyl-4-chloro-o-toluidine and subsequently 4-chloro-o-toluidine. inchem.org Studies have shown that chlordimeform and its metabolites containing 4-chloro-o-toluidine dissipate following first-order kinetics in field conditions. inchem.org The hydrolytic pathway can occur both through biological activity in plant tissues and abiotically due to the chemical's instability. inchem.org
The table below summarizes the primary degradation products of chlordimeform.
Table 1: Primary Degradation Products of Chlordimeform
| Degradation Product | Formation Pathway |
|---|---|
| N-formyl-4-chloro-o-toluidine | Hydrolysis, Metabolism |
| 4-chloro-o-toluidine | Hydrolysis, Metabolism |
| 2,2'-dimethyl-4,4'-dichloroazobenzene | Potential transformation product |
Studies on Enzyme-Mediated Transformations Involving Chlordimeform using Deuterated Analogs
Enzyme systems, particularly cytochrome P450 (CYP) monooxygenases, play a pivotal role in the metabolism of chlordimeform. nih.govfrontiersin.org The use of this compound has been crucial in studying these enzyme-mediated transformations.
CYP enzymes are a large family of heme-containing proteins responsible for the metabolism of a wide array of xenobiotics, including pesticides. frontiersin.orgmdpi.com They catalyze various oxidative reactions such as N-dealkylation, O-dealkylation, and hydroxylation. frontiersin.org In the case of chlordimeform, N-demethylation is a significant metabolic step. iastate.edu Research has shown that chlordimeform and its primary metabolite, 4-chloro-o-toluidine, can induce specific cytochrome P450 isozymes. nih.gov For instance, both compounds have been found to induce ethoxyresorufin-O-deethylase activity, which is consistent with the induction of the P-450d isozyme. nih.gov
The metabolic activation of chlordimeform is believed to be necessary for its octopamine (B1677172) agonist activity. annualreviews.org N-demethylchlordimeform, a metabolite, is more potent than chlordimeform itself in mimicking the effects of octopamine. annualreviews.org Studies using deuterated analogs help in quantifying the rates of these enzymatic conversions and understanding the structure-activity relationships of the metabolites.
The following table outlines the effects of chlordimeform and its metabolite on various enzyme activities.
Table 2: Enzyme Activity Modulation by Chlordimeform and 4-chloro-o-toluidine
| Compound | Effect on Enzyme Activity |
|---|---|
| Chlordimeform | Induces ethoxyresorufin-O-deethylase, ethoxycoumarin-O-deethylase, and epoxide hydrolase. Decreases aldrin (B1666841) epoxidase and aminopyrine (B3395922) N-demethylase. nih.gov |
| 4-chloro-o-toluidine | Increases cytochrome P-450, ethoxyresorufin-O-deethylase, ethoxycoumarin-O-deethylase, glutathione (B108866) S-transferase, and epoxide hydrolase activities. nih.gov |
Investigation of Kinetic Isotope Effects in Chlordimeform-Related Reactions
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rates of chlordimeform and this compound, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction. youtube.com
A primary KIE (where kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. wikipedia.orgyoutube.com This is because the heavier isotope (deuterium) forms a stronger bond that requires more energy to break, resulting in a slower reaction rate. wikipedia.org Conversely, an inverse KIE (kH/kD < 1) or no KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. youtube.com
In the context of chlordimeform metabolism, KIE studies can help elucidate the mechanisms of enzymatic reactions, such as the N-demethylation process catalyzed by cytochrome P450 enzymes. symeres.com If the cleavage of a C-H bond on one of the methyl groups is the slowest step in the reaction, a significant primary KIE would be expected. The magnitude of the KIE can also provide information about the geometry of the transition state. nih.gov
Deuterium (B1214612) Labeling for Understanding Chlordimeform Interaction with Biochemical Systems
Deuterium-labeled compounds like this compound are invaluable for tracing the metabolic fate and distribution of the parent compound within biological systems. clearsynth.com Because deuterium is a stable isotope and does not decay, it can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comsymeres.com
By administering this compound to an organism, researchers can follow its absorption, distribution, metabolism, and excretion (ADME). clearsynth.com This allows for the identification of metabolites and the quantification of their formation in various tissues. For example, such studies can confirm the metabolic pathway from chlordimeform to N-formyl-4-chloro-o-toluidine and then to 4-chloro-o-toluidine. inchem.org
Furthermore, deuterium labeling can be used to study the interaction of chlordimeform and its metabolites with specific molecular targets. clearsynth.com For instance, it can help in understanding how these compounds interact with receptors, such as the octopamine receptor, or with enzymes they inhibit, like monoamine oxidase. annualreviews.orgnih.gov This information is crucial for understanding the compound's mode of action and its toxicological profile.
Emerging Research Directions and Future Prospects for Chlordimeform D6
Advancements in Isotopic Labeling Techniques for Complex Pesticide Research
The use of stable isotope-labeled internal standards (IL-IS), such as Chlordimeform-d6, is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). scientificlabs.co.uknih.gov These standards are essential for correcting analyte losses during sample preparation and for mitigating matrix effects—the suppression or enhancement of ionization—which are common challenges in the analysis of complex environmental and biological samples. resolvemass.calcms.cz By adding a known quantity of this compound to a sample before analysis, researchers can accurately determine the concentration of the unlabeled Chlordimeform (B52258), as both compounds exhibit nearly identical behavior during extraction, chromatography, and ionization. scientificlabs.co.uk
Recent advancements focus on more sophisticated labeling strategies. While deuterium (B1214612) labeling is cost-effective, research is also exploring the use of ¹³C, ¹⁵N, and ¹⁸O isotopes. musechem.commdpi.com These can offer greater stability and prevent potential issues like the back-exchange of deuterium for hydrogen in certain analytical conditions. acanthusresearch.comeuropa.eu The development of synthetic methods that allow for the precise placement of isotopic labels on specific parts of a molecule is another area of progress. acanthusresearch.com This is particularly important in metabolism studies, where researchers need to track specific fragments of a molecule to understand how it breaks down. iaea.org For complex pesticide research, the trend is toward creating a suite of isotopically labeled standards for parent compounds and their key metabolites, enabling a more comprehensive understanding of a pesticide's environmental fate. iaea.orgiaea.org
Integration of this compound Research with Multi-Omics Approaches
Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of how biological systems respond to environmental stressors like pesticides. europa.eunih.gov In this context, this compound is an indispensable tool for the metabolomics component of such studies. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample.
When an organism is exposed to a pesticide like Chlordimeform, its metabolic profile changes. Accurately quantifying these changes requires robust analytical methods. The use of this compound in stable isotope dilution analysis allows for the precise measurement of the parent pesticide and its transformation products in various biofluids and tissues. nih.gov This quantitative data is then integrated with data from transcriptomics (gene expression) and proteomics (protein levels) to build a comprehensive picture of the molecular pathways affected by the pesticide, from gene activation to metabolic output. europa.eunih.gov This integrated approach is crucial for elucidating detoxification mechanisms, identifying biomarkers of exposure, and understanding the subtle, system-wide impacts of chemical contaminants. mdpi.comresearchgate.net
Predictive Modeling and Environmental Forensics Applications Informed by Deuterated Chlordimeform Studies
In environmental science, determining the source and fate of contaminants is a critical task known as environmental forensics. eolss.netresearchgate.net Isotope analysis plays a key role in this field. Compound-Specific Isotope Analysis (CSIA) is an advanced technique that measures the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound. rsc.org These ratios can provide clues about the compound's origin and the degradation processes it has undergone in the environment. mdpi.com
Deuterated standards like this compound are essential for validating the complex analytical methods used in CSIA. rsc.org By studying the degradation of both Chlordimeform and this compound under controlled conditions, scientists can establish the kinetic isotope effects associated with different degradation pathways (e.g., photodegradation, biodegradation). This information helps in interpreting the isotopic signatures of contaminants found in the field.
This data, in turn, feeds into predictive models that simulate how pesticides move through and break down in the environment. routledge.com By incorporating isotope data, these models can more accurately predict contaminant transport, persistence, and potential for reaching sensitive ecosystems or groundwater. eolss.net Furthermore, in forensic investigations, comparing the isotopic fingerprint of a pollutant at a contaminated site with that of potential sources can help in liability assessment. researchgate.netnih.gov
Standardization and Inter-Laboratory Harmonization in Labeled Compound Research
The reliability of scientific data hinges on the ability to reproduce results across different laboratories. This requires standardization of analytical methods and the harmonization of laboratory practices. nih.govmdpi.com In the realm of labeled compound research, this is particularly critical. Certified Reference Materials (CRMs), such as well-characterized batches of this compound, are fundamental to achieving this goal. pharma-industry-review.comlgcstandards.com
Regulatory bodies and scientific organizations facilitate inter-laboratory comparison studies where multiple labs analyze the same samples using standardized protocols. nih.govscience.gov These studies are essential for identifying and resolving discrepancies in analytical performance, validating new methods, and establishing consensus values for reference materials. researchgate.net The use of a common, high-purity internal standard like this compound in such studies helps to ensure that variations in results are due to methodological differences rather than inconsistencies in the standard itself. researchgate.net
Future efforts will focus on developing a wider range of CRMs for pesticides and their metabolites, establishing internationally agreed-upon protocols for their use, and promoting data sharing and transparency among research institutions and regulatory agencies. nih.govresearchgate.net This will enhance the quality and comparability of environmental monitoring and food safety data worldwide. mdpi.com
Compound Information Table
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| Chlordimeform | N'-(4-Chloro-2-methylphenyl)-N′,N′-dimethylformamidine; Chlorophenamidine | C₁₀H₁₃ClN₂ | 6164-98-3 sigmaaldrich.com |
| This compound | 1-(2-Methyl-4-chlorophenyl)-3,3-dimethylformamidine-d6 | C₁₀H₇D₆ClN₂ | N/A pharmaffiliates.com |
Interactive Data Table: Applications of this compound in Research
Q & A
Q. What is the role of Chlordimeform-d6 as an internal standard in quantitative LC-MS/MS analysis?
this compound, a deuterated analog of Chlordimeform, is used to correct matrix effects and ionization variability in LC-MS/MS. To validate its efficacy, researchers should:
Q. How should researchers verify the isotopic purity of this compound?
Isotopic purity is critical to avoid interference from non-deuterated species. Methodological steps include:
- High-resolution mass spectrometry (HRMS) to confirm the absence of unlabeled Chlordimeform (e.g., m/z deviations <2 ppm).
- NMR spectroscopy to validate deuterium incorporation at specific positions (e.g., absence of proton signals in -NMR spectra) .
Q. What experimental controls are essential when using this compound in environmental fate studies?
- Include solvent blanks to detect contamination.
- Use matrix-matched controls to account for background signals.
- Monitor deuterium loss under varying pH/temperature conditions to assess stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across different biological matrices?
Discrepancies often arise from matrix-specific ion suppression or protein binding. To address this:
- Perform post-column infusion experiments to map ion suppression zones.
- Optimize sample preparation (e.g., solid-phase extraction vs. protein precipitation) based on matrix composition .
- Validate recovery using standard addition methods in each matrix type .
Q. What strategies mitigate isotopic interference when this compound co-elutes with endogenous metabolites?
- Employ chromatographic separation optimization (e.g., HILIC vs. reversed-phase) to resolve co-eluting peaks.
- Use tandem mass spectrometry with MRM transitions unique to the deuterated compound (e.g., m/z 245 → 187 for this compound vs. 239 → 181 for endogenous analogs) .
Q. How to design a stability study for this compound under long-term storage conditions?
- Store aliquots at multiple temperatures (−80°C, −20°C, 4°C) and assess degradation kinetics via periodic LC-MS/MS analysis.
- Fit data to Arrhenius models to predict shelf life.
- Document deviations in deuterium content using HRMS to identify degradation pathways (e.g., H/D exchange) .
Methodological Challenges and Solutions
Q. Why might this compound exhibit batch-to-batch variability in analytical sensitivity?
Variability often stems from synthesis impurities or isotopic heterogeneity. Solutions include:
- Rigorous supplier qualification (e.g., certificates of analysis with HRMS/NMR data).
- In-house purification via preparative HPLC .
Q. How to validate the absence of metabolic interference when using this compound in in vivo studies?
- Administer this compound alone to control animals and screen for deuterium-labeled metabolites via untargeted metabolomics.
- Compare metabolic profiles with non-deuterated Chlordimeform to confirm identical pathways .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data normalized to this compound?
Q. How to address peer reviewer concerns about this compound’s suitability in novel matrices (e.g., plant tissues)?
- Provide cross-validation data using an alternative internal standard (e.g., -labeled analogs).
- Include robustness testing in the supplementary materials, demonstrating recovery consistency across matrix types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
